molecular formula C16H11NO3 B1292267 3-Acetoxy-4'-cyanobenzophenone CAS No. 890099-71-5

3-Acetoxy-4'-cyanobenzophenone

Cat. No.: B1292267
CAS No.: 890099-71-5
M. Wt: 265.26 g/mol
InChI Key: RQHBBYSMZAPZJF-UHFFFAOYSA-N
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Description

3-Acetoxy-4'-cyanobenzophenone is a benzophenone derivative characterized by an acetoxy group at the 3-position and a cyano substituent at the 4'-position of the benzophenone scaffold. This compound is primarily utilized in industrial and scientific research, particularly as a synthetic precursor or intermediate in organic chemistry . Its structural features, such as the electron-withdrawing cyano group and the acetyl-protected hydroxyl group, influence its reactivity and stability, making it suitable for specialized applications in photochemistry, materials science, or pharmaceutical synthesis.

Properties

IUPAC Name

[3-(4-cyanobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-11(18)20-15-4-2-3-14(9-15)16(19)13-7-5-12(10-17)6-8-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHBBYSMZAPZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641639
Record name 3-(4-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-71-5
Record name 3-(4-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-cyanobenzophenone typically involves the acetylation of 4’-cyanobenzophenone. One common method includes the reaction of 4’-cyanobenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete acetylation .

Industrial Production Methods: Industrial production of 3-Acetoxy-4’-cyanobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-4’-cyanobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetoxy-4’-cyanobenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-cyanobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The cyanobenzophenone moiety can interact with proteins and enzymes, potentially inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of 3-Acetoxy-4'-cyanobenzophenone include:

  • 3-Acetoxy-4'-butylbenzophenone (CAS 890099-92-0): Features a butyl group instead of cyano at the 4'-position.
  • 3-Acetoxy-4'-isopropylbenzophenone: Substitutes the cyano group with an isopropyl moiety.
  • Ortho-cyanobenzophenone derivatives: Differ in substitution patterns (e.g., cyano at ortho vs. para positions).

Key Differences

  • Reactivity: The cyano group in this compound enhances electrophilicity compared to alkyl-substituted analogues, enabling participation in nucleophilic aromatic substitutions or cross-coupling reactions. However, this also increases sensitivity to hydrolysis under basic conditions .
  • Synthesis Challenges: Para-cyanobenzophenones require anhydrous conditions and specific bases (e.g., K₃PO₄ hydrate) for optimal yields, unlike alkyl-substituted derivatives, which are more straightforward to synthesize .
  • Applications: Alkyl-substituted derivatives (e.g., butyl, isopropyl) are prioritized for bulk industrial use due to stability and cost-effectiveness, while the cyano variant is reserved for niche research applications .

Research and Industrial Relevance

  • Pharmaceutical Intermediates: The acetoxy group in these compounds serves as a protective moiety for phenolic hydroxyl groups, critical in multi-step syntheses of drug candidates .
  • Materials Science: Cyano-substituted benzophenones may act as photoinitiators or UV stabilizers, though their commercial discontinuation suggests challenges in scalability .

Biological Activity

3-Acetoxy-4'-cyanobenzophenone, a compound with the chemical formula C16H13NO3, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by data tables and relevant case studies.

This compound is characterized by its acetoxy and cyano functional groups attached to a benzophenone structure. These functional groups contribute to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that benzophenone derivatives can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
This compound64MRSA
This compound128E. coli

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells through multiple mechanisms:

  • Cell Cycle Arrest : The compound inhibits key proteins involved in cell cycle regulation, leading to G1-phase arrest.
  • Apoptotic Pathways : It activates caspase cascades, promoting apoptosis via the mitochondrial pathway.
  • Inhibition of Metastasis : The compound reduces the expression of matrix metalloproteinases (MMPs) and interleukins associated with tumor metastasis.
Mechanism of ActionEffect
Cell Cycle ArrestG1-phase inhibition
Apoptosis InductionCaspase activation
Metastasis InhibitionReduced MMP expression

Case studies have demonstrated the effectiveness of this compound in inhibiting tumor growth in animal models, suggesting its potential as a therapeutic agent.

3. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer.

Research indicates that the compound enhances the activity of antioxidant enzymes, thereby contributing to its protective effects against oxidative stress.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of benzophenone derivatives against a panel of bacterial strains, revealing promising results for this compound with significant inhibition rates.
  • Cancer Research : In vitro studies on human cancer cell lines showed that the compound effectively induced apoptosis and inhibited cell proliferation, supporting its potential use in cancer therapy.
  • Oxidative Stress Protection : Animal models demonstrated that treatment with this compound resulted in reduced biomarkers of oxidative stress, indicating its role as an antioxidant agent.

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